

# KWKLFKKIGAVLKVL as a potential cell-penetrating peptide

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## Compound of Interest

Compound Name: KWKLFKKIGAVLKVL

Cat. No.: B1577671

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An In-depth Technical Guide to **KWKLFKKIGAVLKVL** as a Potential Cell-Penetrating Peptide

Disclaimer: The peptide sequence **KWKLFKKIGAVLKVL** is not a widely characterized or published cell-penetrating peptide (CPP). Therefore, this document serves as a prospective technical guide based on the analysis of its physicochemical properties and established methodologies for evaluating novel CPPs. The quantitative data presented herein is hypothetical and for illustrative purposes.

## Introduction to KWKLFKKIGAVLKVL

The amino acid sequence **KWKLFKKIGAVLKVL** possesses key characteristics that suggest its potential as a cell-penetrating peptide. An analysis of its primary structure reveals a cationic and amphipathic nature, two fundamental features of many known CPPs. The presence of positively charged residues (Lysine - K) and hydrophobic residues (Leucine - L, Valine - V, Isoleucine - I, Alanine - A) allows for initial electrostatic interactions with the negatively charged cell membrane and subsequent hydrophobic interactions to facilitate membrane translocation.

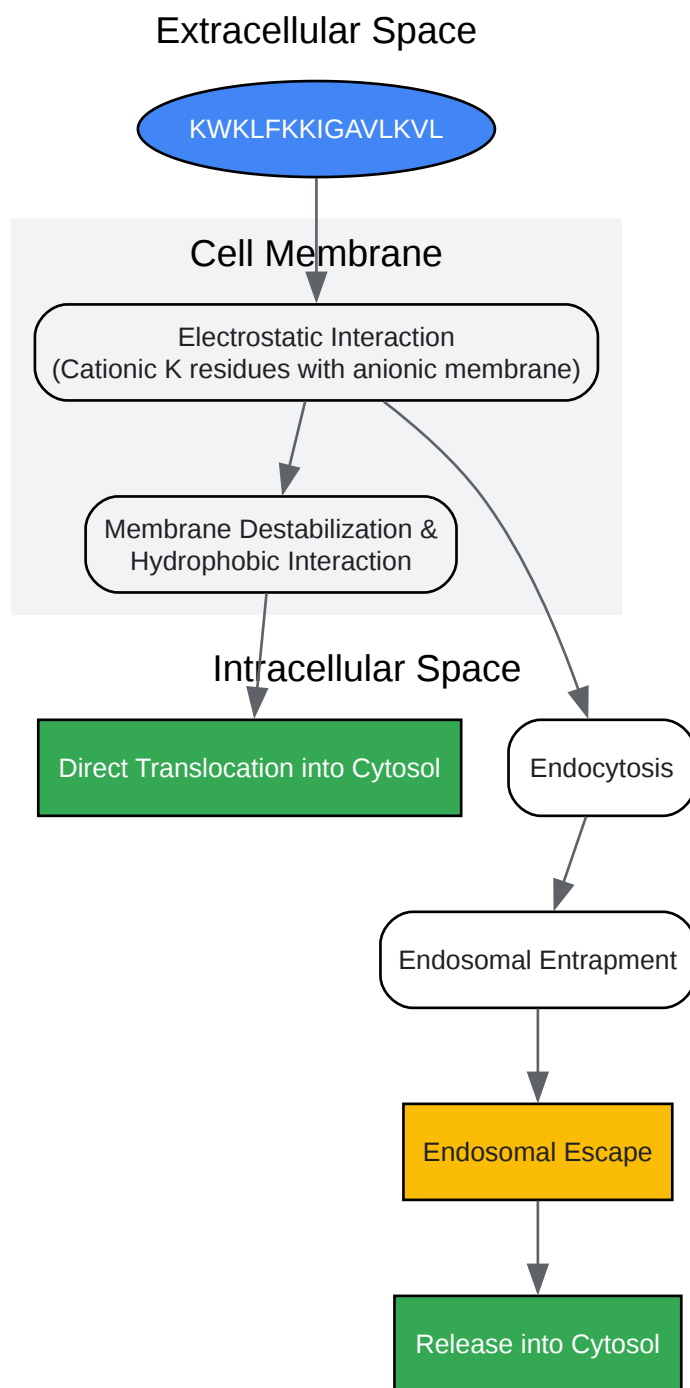
Physicochemical Properties of **KWKLFKKIGAVLKVL**:

Property	Value
Amino Acid Sequence	Lys-Trp-Lys-Leu-Phe-Lys-Lys-Ile-Gly-Ala-Val-Leu-Lys-Val-Leu
Molecular Weight	1754.2 g/mol
Net Charge at pH 7.4	+5
Grand Average of Hydropathicity (GRAVY)	0.427
Amphipathicity	High (predicted)

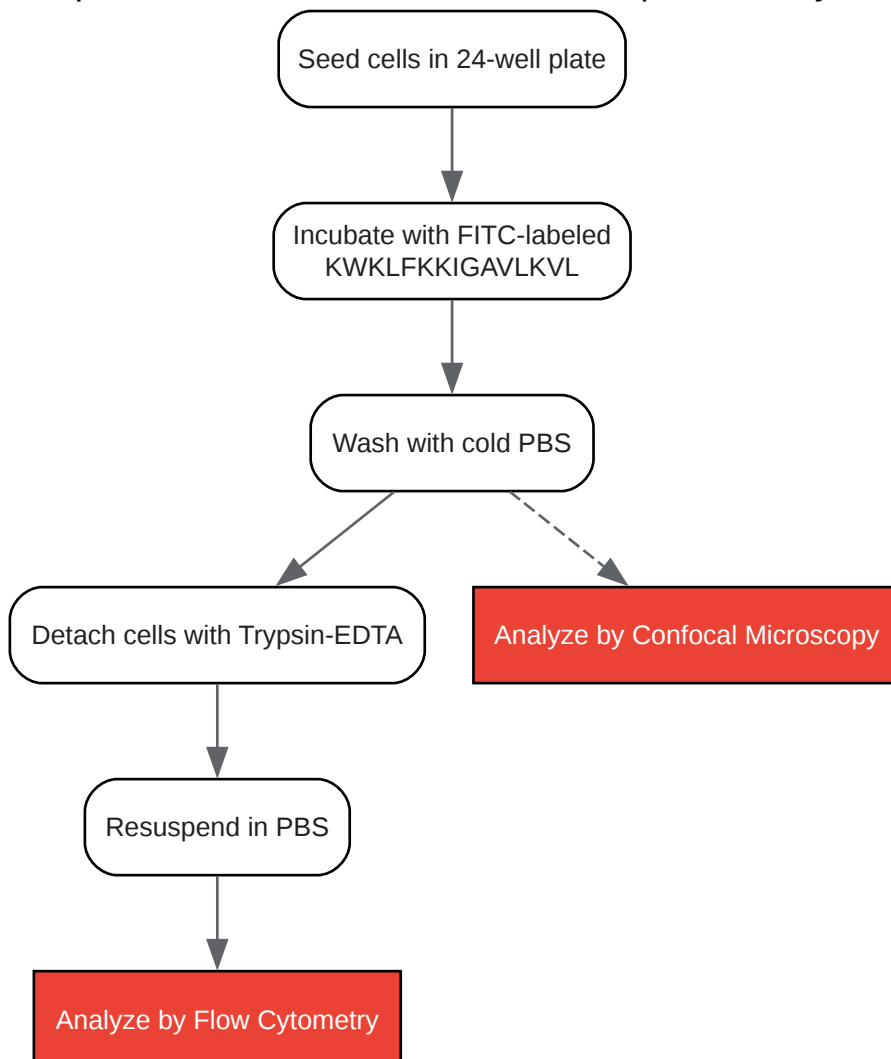
## Proposed Mechanism of Cellular Uptake

Based on its amphipathic and cationic properties, **KWKLFKKIGAVLKVL** is hypothesized to enter cells via a combination of direct translocation and endocytosis. The initial interaction is likely driven by the electrostatic attraction between the positively charged lysine residues and the negatively charged proteoglycans on the cell surface. Following this binding, the peptide may insert into the lipid bilayer, leading to membrane destabilization and direct entry into the cytoplasm. Alternatively, the peptide and its cargo could be internalized through endocytic pathways, requiring subsequent escape from the endosome to reach the cytosol.

## Proposed Cellular Uptake Pathway for KWKLFKKIGAVLKVL



## Experimental Workflow for Cellular Uptake Analysis



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